molecular formula C7H8F4O2 B2710519 2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid CAS No. 2248407-78-3

2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid

Cat. No.: B2710519
CAS No.: 2248407-78-3
M. Wt: 200.133
InChI Key: PUMNJCDJECSLRR-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid typically involves the following steps:

    Cyclobutylation: The initial step involves the formation of the cyclobutyl ring. This can be achieved through a cycloaddition reaction of suitable precursors under controlled conditions.

    Fluorination: The cyclobutyl ring is then subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. This step requires careful control of temperature and pressure to ensure selective fluorination.

    Carboxylation: The final step involves the introduction of the propanoic acid moiety. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Fluorinated derivatives with various functional groups.

Scientific Research Applications

2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways, while in materials science, it may enhance the properties of polymers through its incorporation.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound with similar fluorinated cyclobutyl structure but different functional groups.

    2,2,3,3-Tetrafluoropropionic acid: A simpler fluorinated carboxylic acid with fewer fluorine atoms and no cyclobutyl ring.

Uniqueness

2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid is unique due to its combination of a highly fluorinated cyclobutyl ring and a propanoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where high stability and reactivity are required.

Properties

IUPAC Name

2-(2,2,3,3-tetrafluorocyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4O2/c1-3(5(12)13)4-2-6(8,9)7(4,10)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMNJCDJECSLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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